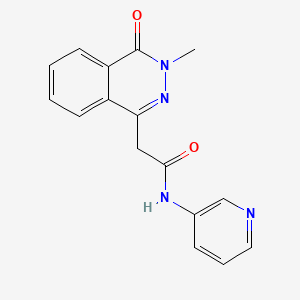

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamide

Beschreibung

The compound 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamide (hereafter referred to as the target compound) is a phthalazinone derivative featuring a pyridin-3-yl acetamide substituent. Key structural attributes include:

- Molecular formula: C₁₉H₁₈N₆O₂

- Molecular weight: 362.39 g/mol

- CAS No.: 1330925-71-7 .

This compound’s structural framework aligns with pharmacophores targeting enzymes or receptors requiring planar heterocyclic recognition .

Eigenschaften

Molekularformel |

C16H14N4O2 |

|---|---|

Molekulargewicht |

294.31 g/mol |

IUPAC-Name |

2-(3-methyl-4-oxophthalazin-1-yl)-N-pyridin-3-ylacetamide |

InChI |

InChI=1S/C16H14N4O2/c1-20-16(22)13-7-3-2-6-12(13)14(19-20)9-15(21)18-11-5-4-8-17-10-11/h2-8,10H,9H2,1H3,(H,18,21) |

InChI-Schlüssel |

KZLSPCYAXOAURE-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CN=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps:

Formation of the Phthalazinone Core: The initial step often involves the cyclization of an appropriate hydrazine derivative with a phthalic anhydride or a phthalic acid derivative under acidic or basic conditions to form the phthalazinone core.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the phthalazinone derivative reacts with a pyridine derivative, often under basic conditions.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamid als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Der Phthalazinon-Kern ist für seine biologische Aktivität bekannt, und das Vorhandensein des Pyridinrings deutet auf mögliche Wechselwirkungen mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren hin.

Medizin

In der pharmazeutischen Chemie wird diese Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht. Die Kombination der Phthalazinon- und Pyridin-Einheiten deutet auf eine mögliche Aktivität gegen verschiedene Krankheiten hin, darunter Krebs, Entzündungen und Infektionskrankheiten.

Industrie

Im Industriesektor könnte diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamid beinhaltet wahrscheinlich Wechselwirkungen mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Phthalazinon-Kern kann die Enzymaktivität durch Bindung an die aktive Stelle hemmen, während der Pyridinring die Bindungsaffinität und Spezifität verbessern kann. Diese Wechselwirkungen können verschiedene biologische Signalwege modulieren, was zu den beobachteten Wirkungen der Verbindung führt.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The phthalazinone core is known for its biological activity, and the presence of the pyridine ring suggests potential interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The combination of the phthalazinone and pyridine moieties suggests potential activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The phthalazinone core may inhibit enzyme activity by binding to the active site, while the pyridine ring may enhance binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share key structural motifs with the target compound, such as acetamide linkages, heterocyclic cores, or pyridine substituents.

Table 1: Physicochemical and Structural Comparison

Key Comparative Insights

Core Heterocycle Influence

- In contrast, imidazothiazole (5k, ) and thienopyrimidinone () cores introduce sulfur atoms, altering electronic profiles and solubility .

- The indole-based analog () exhibits a lower molecular weight (251.29 vs. 362.39) and higher logP (2.137), suggesting reduced hydrophilicity compared to the target compound .

Substituent Effects

- Pyridin-3-yl vs. Methoxyphenyl: The pyridin-3-yl group in the target compound may improve aqueous solubility relative to the 3-methoxyphenyl substituent in ’s thienopyrimidinone derivative.

- Methyl vs.

Biologische Aktivität

2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H15N3O3

- Molecular Weight : 309.32 g/mol

- CAS Number : 412922-94-2

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in virulence factors in pathogenic bacteria. For instance, it may inhibit mono-ADP-ribosyltransferase toxins, which are crucial for bacterial pathogenesis .

- Antiviral Properties : Preliminary studies suggest that the compound may exhibit antiviral activity by disrupting viral replication processes. This is particularly relevant in the context of emerging viral infections where traditional therapies are ineffective .

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

A study evaluating the antimicrobial properties of related phthalazinone derivatives indicated that modifications to the phthalazine structure can enhance antibacterial efficacy. The specific derivative containing the pyridine moiety was noted for its improved interaction with bacterial targets compared to its analogs .

Cytotoxicity and Antitumor Activity

In vitro studies have shown that compounds structurally similar to this compound possess cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS) .

Case Studies

- Study on ADP-Ribosylating Toxins : Research highlighted the effectiveness of this class of compounds in protecting human lung cells from damage caused by ExoA toxins produced by Pseudomonas aeruginosa. The compound demonstrated an EC50 value indicating significant protective effects against high doses of these toxins .

- Structure–Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications to the pyridine and phthalazine rings could enhance binding affinity and selectivity towards target enzymes involved in bacterial pathogenesis. This finding supports further development of derivatives aimed at improving therapeutic outcomes against resistant bacterial strains .

Data Tables

| Biological Activity | EC50/IC50 Values | Target |

|---|---|---|

| Antimicrobial | <100 nM | Various bacterial strains |

| Cytotoxicity | 5–20 µM | Cancer cell lines |

| Enzyme Inhibition | 45 ± 5 nM | Mono-ADP-ribosyltransferase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.